Crocin is a water-soluble carotenoid pigment found in the flowers of the Crocus genus, particularly Crocus sativus L. (saffron). [, ] It is one of the primary bioactive compounds responsible for the characteristic color, aroma, and flavor of saffron. [, ] Crocin is a diester of crocetin, a carotenoid dicarboxylic acid, with two gentiobiose (disaccharide) units. [, , ] This natural compound has garnered significant attention in scientific research due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective activities. [, , , , ]
Crocin is classified as a glycosylated carotenoid pigment. It is specifically a diester formed from crocetin and glucose molecules. Crocin is primarily extracted from the stigmas of Crocus sativus, where it contributes to the characteristic color of saffron. The compound exists in several forms, with crocin-1, crocin-2, crocin-3, and crocin-4 being notable derivatives that differ in their glycosylation patterns.
The traditional method for extracting crocin involves the following steps:
Recent advancements have introduced synthetic methods for crocin production:
Crocin has a complex molecular structure characterized by:
Crocin can be analyzed using various spectroscopic techniques:
Crocin participates in various chemical reactions:
Crocin exhibits several mechanisms through which it exerts its biological effects:
Crocin has diverse applications across various fields:
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